2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide 2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 2176201-87-7
VCID: VC4175223
InChI: InChI=1S/C18H19N3O3/c1-12(22)13-4-6-16(7-5-13)24-10-18(23)19-9-15-8-17(14-2-3-14)21-11-20-15/h4-8,11,14H,2-3,9-10H2,1H3,(H,19,23)
SMILES: CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368

2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide

CAS No.: 2176201-87-7

Cat. No.: VC4175223

Molecular Formula: C18H19N3O3

Molecular Weight: 325.368

* For research use only. Not for human or veterinary use.

2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide - 2176201-87-7

Specification

CAS No. 2176201-87-7
Molecular Formula C18H19N3O3
Molecular Weight 325.368
IUPAC Name 2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
Standard InChI InChI=1S/C18H19N3O3/c1-12(22)13-4-6-16(7-5-13)24-10-18(23)19-9-15-8-17(14-2-3-14)21-11-20-15/h4-8,11,14H,2-3,9-10H2,1H3,(H,19,23)
Standard InChI Key FWZHYIQBDFLDLL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3

Introduction

Synthesis Pathway

The synthesis of such a compound typically involves:

  • Formation of the Phenoxy Moiety:

    • Reacting 4-hydroxyacetophenone with a chloroacetate derivative to introduce the phenoxy linkage.

  • Acetamide Formation:

    • The acetamide group can be introduced by reacting chloroacetamide with a pyrimidine derivative containing a cyclopropyl substitution.

  • Coupling Reaction:

    • The final step involves coupling the phenoxy and acetamide fragments using standard organic synthesis techniques (e.g., nucleophilic substitution or amidation).

Potential Applications

Given its structural features, this compound could have applications in several fields:

  • Pharmaceuticals:

    • The pyrimidine ring is often found in bioactive molecules, including kinase inhibitors and anti-cancer agents.

    • The acetophenone group may contribute to antioxidant or anti-inflammatory properties.

  • Material Science:

    • Phenoxy derivatives are used in polymer science for creating high-performance materials.

  • Agricultural Chemistry:

    • Pyrimidine derivatives are common in herbicides and fungicides.

Spectroscopic Features:

  • NMR (Nuclear Magnetic Resonance):

    • Proton signals for aromatic hydrogens on the phenoxy group.

    • Distinct signals for the cyclopropyl group in both 1H^1H-NMR and 13C^{13}C-NMR.

  • IR (Infrared Spectroscopy):

    • Characteristic peaks for amide (C=OC=O) and ether (COCC-O-C) groups.

  • Mass Spectrometry:

    • Molecular ion peak at ~299 m/z.

Research Implications

While specific studies on this compound are unavailable, similar structures have been explored for:

  • Anti-Cancer Activity: Pyrimidine derivatives often inhibit enzymes like tyrosine kinases.

  • Anti-Microbial Properties: Acetophenone derivatives exhibit antibacterial and antifungal activities.

  • Drug Development: The combination of functional groups suggests potential as a lead compound for further optimization.

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